Home > Products > Screening Compounds P83200 > 2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile -

2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

Catalog Number: EVT-5623673
CAS Number:
Molecular Formula: C21H15N5O
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

    Compound Description: This compound is a Schiff base ligand synthesized and studied for its ability to form complexes with metal ions, particularly molybdenum (MoO2). Experimental and theoretical analyses, including DFT studies, were conducted to characterize the ligand and its MoO2 complex. The ligand coordinates to the metal ion via the azomethine nitrogen and enolic oxygen of the Schiff base moiety. The complex exhibits potential pharmacological action based on in silico bioactivity scores, drug-likeness predictions, and ADME properties. []

    Relevance: This compound shares the core structure of a 3-phenyl-1H-pyrazole with 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile. Both compounds contain a pyrazole ring substituted with a phenyl group at the 3-position. Additionally, both compounds feature a hydroxyl group, although at different positions within their structures. The presence of these common structural elements suggests potential similarities in their chemical properties and potential biological activities. []

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives (9a-h)

    Compound Description: These novel imidazol-pyrazole hybrids were synthesized via a one-pot multi-component reaction. Notably, compound 9g displayed potent activity against EGFR (IC50 of 0.11 ± 0.02 μm) and cancer cell lines A549 and HepG2. Compound 9h exhibited significant activity against FabH (IC50 of 2.6 μm) in E. coli. DFT studies and molecular docking simulations provided insights into their binding interactions with target proteins. []

    Relevance: This series of compounds shares the 3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile. This structural similarity, particularly the substituted pyrazole ring, suggests a potential for similar binding affinities or biological activities. The research highlights the potential of molecules with this core structure as promising leads for drug development, particularly for anticancer and antibacterial applications. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This compound was synthesized through a condensation reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde. Its structure was confirmed using various spectroscopic techniques, including mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy. Molecular docking studies with human prostaglandin reductase (PTGR2) revealed potential inhibitory activity. []

    Relevance: This compound, like 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile, features a 1-phenyl-1H-pyrazole moiety within its structure. The presence of this shared core structure, even with variations in substituents and adjacent ring systems, suggests a potential for analogous binding properties or biological activities. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

    Compound Description: These imidazole-pyrazole-benzo[f]chromene hybrids were synthesized using a base-catalyzed cyclo-condensation reaction. Several compounds in this series exhibited promising antimicrobial and anticancer activities. Notably, compound 7f demonstrated potent inhibitory activity against EGFR (IC50 = 0.62 µM) and the A549 kinase (IC50 = 1.31 µM). Molecular modeling studies provided insights into the binding modes of these compounds within the active pockets of EGFR and FabH. []

    Relevance: Both this group of compounds and 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile incorporate the 3-methyl-1-phenyl-1H-pyrazol-4-yl structural motif. This shared feature suggests they might exhibit similar binding interactions with biological targets, particularly those involved in cancer pathways. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

    Compound Description: This compound, characterized by X-ray crystallography, features a benzofuran ring system essentially coplanar with a pyrazole ring. The crystal packing reveals intricate hydrogen bonding networks. []

    Relevance: This compound shares the 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile. This significant structural overlap suggests these compounds might exhibit comparable binding affinities to biological targets or possess related pharmacological activities. []

Properties

Product Name

2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

IUPAC Name

2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

Molecular Formula

C21H15N5O

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H15N5O/c22-11-17-16(18-12-24-26-20(18)13-5-2-1-3-6-13)10-19(25-21(17)23)14-7-4-8-15(27)9-14/h1-10,12,27H,(H2,23,25)(H,24,26)

InChI Key

IZKKKLWXWDFPAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC(=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.